molecular formula C20H20ClN7O2 B11669267 4-chloro-2-[(E)-{2-[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol

4-chloro-2-[(E)-{2-[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol

Cat. No.: B11669267
M. Wt: 425.9 g/mol
InChI Key: AIFVBVZQZVVLEJ-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-CHLORO-2-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL is a complex organic compound with a unique structure that includes a triazine ring, a morpholine group, and a phenylamino group

Preparation Methods

The synthesis of 4-CHLORO-2-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL involves multiple steps. The synthetic route typically starts with the preparation of the triazine ring, followed by the introduction of the morpholine and phenylamino groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow processes to enhance efficiency and reduce costs .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups attached to the triazine ring.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

4-CHLORO-2-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazine ring and attached functional groups allow it to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds include other triazine derivatives with different functional groups. These compounds may share some properties but differ in their specific interactions and applications. For example, compounds with different substituents on the triazine ring may have varying degrees of biological activity or stability .

Properties

Molecular Formula

C20H20ClN7O2

Molecular Weight

425.9 g/mol

IUPAC Name

2-[(E)-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-4-chlorophenol

InChI

InChI=1S/C20H20ClN7O2/c21-15-6-7-17(29)14(12-15)13-22-27-19-24-18(23-16-4-2-1-3-5-16)25-20(26-19)28-8-10-30-11-9-28/h1-7,12-13,29H,8-11H2,(H2,23,24,25,26,27)/b22-13+

InChI Key

AIFVBVZQZVVLEJ-LPYMAVHISA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=C(C=CC(=C3)Cl)O)NC4=CC=CC=C4

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=C(C=CC(=C3)Cl)O)NC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.